Methyl morpholine-4-carbimidothioate

Descripción

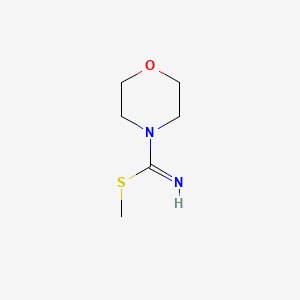

It is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, particularly imidazoles and oxazoles. Its structure combines a morpholine moiety (a six-membered saturated ring with one oxygen and one nitrogen atom) with a carbimidothioate functional group (-N=C(SMe)-), which contributes to its reactivity in cyclization and nucleophilic substitution reactions .

Propiedades

Número CAS |

89269-30-7 |

|---|---|

Fórmula molecular |

C6H12N2OS |

Peso molecular |

160.24 g/mol |

Nombre IUPAC |

methyl morpholine-4-carboximidothioate |

InChI |

InChI=1S/C6H12N2OS/c1-10-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |

Clave InChI |

VWALTDPHAMPZMY-UHFFFAOYSA-N |

SMILES canónico |

CSC(=N)N1CCOCC1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl morpholine-4-carbimidothioate typically involves the reaction of morpholine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl morpholine-4-carbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Methyl morpholine-4-carbimidothioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Methyl morpholine-4-carbimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.

Comparación Con Compuestos Similares

Reactivity in Cyclization Reactions

Methyl morpholine-4-carbimidothioate (4f) has been studied in reactions with activated methylene isocyanides (e.g., TosMIC) to form imidazole derivatives. However, unlike its structural analogues , it exhibits divergent reactivity:

Key Findings :

- The morpholine derivative (4f) uniquely forms 4-tosyloxazole instead of the expected imidazole. This contrasts sharply with its piperidine analogue (4e) and other carbamimidothioates (4a–d), which reliably produce imidazoles .

- The divergent pathway for 4f is hypothesized to arise from steric or electronic effects of the morpholine ring, which may hinder cyclization or favor alternative reaction mechanisms (e.g., 1,3-dipolar cycloaddition with DMF followed by elimination) .

Structural and Electronic Differences

- Morpholine vs. Piperidine : The oxygen atom in the morpholine ring introduces electron-withdrawing effects and reduces conformational flexibility compared to the fully saturated piperidine ring in 4e. This may destabilize transition states required for imidazole formation .

- Substituent Effects : The 4-chlorophenyl group in 4f may enhance electrophilicity at the carbimidothioate sulfur, promoting unintended side reactions. In contrast, the 4-nitrophenyl group in 4e likely stabilizes intermediates via resonance .

Comparative Yields and Reaction Conditions

- Base Sensitivity : Sodium hydride (NaH) is optimal for imidazole synthesis with most carbamimidothioates. However, 4f’s low reactivity persists even under these conditions, suggesting intrinsic limitations .

- Solvent Effects : Reactions in DMF may inadvertently participate in side pathways for 4f, as evidenced by the formation of 4-tosyloxazole via solvent interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.